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Campherenol

Cat. No.: B1173962
CAS No.: 18530-03-5
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Description

Campherenol (CAS 18530-03-5), with the molecular formula C15H26O, is a natural bicyclic monoterpenoid alcohol . It is identified as a constituent of various essential oils, including bergamot oil, camphor oil blue, and distilled lime oil . As a terpenoid, it belongs to a broad class of organic compounds widely studied for their roles and properties in plant biology and fragrance chemistry . This compound is presented for Research Use Only (RUO). RUO products are indispensable tools in basic scientific research and pharmaceutical development, but they are not intended for diagnostic, therapeutic, or any other clinical uses in humans . The mechanism of action and specific research applications for this compound are areas for further scientific investigation. Researchers are responsible for ensuring all handling and usage of this product complies with applicable institutional guidelines and regulations.

Properties

CAS No.

18530-03-5

Molecular Formula

C15H26O

Synonyms

Campherenol

Origin of Product

United States

Natural Occurrence and Chemo Ecological Significance of Campherenol

Isolation and Identification from Biological Matrices

The identification of Campherenol from natural sources requires sophisticated analytical techniques to separate and characterize the compound from complex mixtures of other metabolites.

Microbial Source Investigations

While fungi, particularly endophytic fungi, are recognized as prolific producers of a diverse array of sesquiterpenoids, the natural production of this compound by microorganisms has not been extensively documented in scientific literature. nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov Endophytic fungi co-evolve with their host plants and are known to produce a vast number of secondary metabolites, some of which may be identical or structurally similar to those produced by the host. nih.gov However, specific strains that naturally synthesize this compound remain to be identified, representing a potential area for future biodiscovery efforts.

Plant Source Elucidation (e.g., Citrus latifolia)

This compound has been successfully isolated and identified from the essential oil of the Persian lime, Citrus latifolia. The process involves the extraction of essential oils from the fruit peels, typically through methods like hydrodistillation or cold pressing, followed by fractionation and purification.

For the isolation of authentic this compound, a multi-step distillation and chromatographic process is employed. An initial distillation of the crude essential oil, for instance using a thin-film evaporator, separates the volatile compounds based on their boiling points. Subsequent fractions are then subjected to chromatographic techniques to purify individual compounds.

Table 1: Example Isolation Scheme for this compound from Citrus latifolia

Step Method Purpose
1. Extraction Cold Pressing / Hydrodistillation To obtain crude essential oil from lime peels. researchgate.netresearchgate.net
2. Initial Fractionation Thin-Film Evaporation To separate compounds into fractions based on volatility.
3. Purification Flash Chromatography To isolate specific compounds from the volatile fractions.

| 4. Identification | Gas Chromatography-Mass Spectrometry (GC-MS) & Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and identity of this compound. |

This table represents a generalized workflow for the isolation and identification of volatile compounds from citrus essential oils.

Other Biogenic Systems of Occurrence

As a sesquiterpenoid, this compound belongs to the largest class of isoprenoids, which are widely distributed throughout the plant kingdom and are also found in some fungi and insects. brainkart.com While its documented occurrence is primarily linked to Citrus latifolia, it is plausible that this compound may be present as a minor constituent in the essential oils of other aromatic plants, pending comprehensive chemical analysis of their volatile profiles.

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of terpenoids is a complex process involving the assembly of five-carbon isoprene (B109036) units and subsequent cyclization and modification by specialized enzymes.

Elucidation of Precursor Incorporation and Metabolic Flux

The biosynthesis of this compound, a C15 sesquiterpenoid, begins with the universal C15 precursor, Farnesyl pyrophosphate (FPP). brainkart.comresearchgate.netresearchgate.net FPP is synthesized in the cytoplasm via the mevalonate (B85504) (MVA) pathway. This is distinct from the biosynthesis of C10 monoterpenes like camphor (B46023), which utilizes the C10 precursor Geranyl pyrophosphate (GPP), typically produced in the plastids through the methylerythritol phosphate (B84403) (MEP) pathway.

The formation of the vast array of sesquiterpene skeletons arises from the intricate cyclization of the linear FPP molecule. brainkart.comnih.govoup.com This process is initiated by the removal of the pyrophosphate group, leading to the formation of a highly reactive farnesyl carbocation.

Characterization of this compound Synthase and Related Enzyme Systems

A specific enzyme named "this compound synthase" has not yet been isolated and characterized. However, the formation of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPS). These enzymes are responsible for generating the structural diversity seen in sesquiterpenoids.

The general mechanism for a putative this compound synthase would involve the following key steps:

Ionization : The enzyme binds the FPP substrate and facilitates the removal of the pyrophosphate group to generate an initial farnesyl carbocation.

Cyclization/Rearrangement : The enzyme's active site acts as a template, guiding the folding of the flexible carbocation intermediate through a series of cyclizations and potential hydride or alkyl shifts to form the specific bicyclic carbocation precursor to this compound.

Termination : The reaction is terminated by the quenching of the final carbocation with a water molecule. acs.orgnih.gov This nucleophilic attack by water introduces the hydroxyl group, forming the alcohol this compound. Terpene synthases that produce alcohol products precisely control the position and reactivity of water molecules within their active sites to ensure the correct product is formed. acs.orgnih.govnih.gov

Table 2: General Mechanism of Sesquiterpene Alcohol Formation

Step Description Key Intermediate
1. Substrate Binding Farnesyl pyrophosphate (FPP) enters the enzyme active site. FPP-Enzyme Complex
2. Ionization Diphosphate group leaves, forming a farnesyl carbocation. Farnesyl Cation
3. Cyclization Cascade A series of intramolecular additions and rearrangements form the final carbocation. Bicyclic Carbocation

| 4. Water Quenching | A water molecule attacks the carbocation, followed by deprotonation. | this compound |

Gene Expression and Regulation Studies

The production of terpenoids like this compound is tightly regulated at the genetic level. While direct studies on this compound are limited, research on the biosynthesis of similar compounds, such as camphor and borneol in plants like the camphor tree (Cinnamomum camphora), provides significant insights. The expression of genes encoding key enzymes in the terpenoid backbone biosynthesis pathways is crucial. nih.gov

Transcriptome analysis has revealed that the expression levels of various genes, including those for terpene synthases (TPS), differ significantly between chemotypes of the same plant species, leading to variations in the composition of terpenoids. nih.gov For instance, in camphor trees, specific TPS genes are highly expressed in the borneol-type, which is structurally related to this compound. nih.gov The regulation of these genes is influenced by various transcription factors, including those from the bHLH, MYB, AP2/ERF, and WRKY families, which are known to modulate secondary metabolism in plants. mdpi.comnih.gov Mechanical damage to plants can also induce the expression of genes involved in monoterpene biosynthesis, suggesting a role for these compounds in defense mechanisms. nih.gov

Fine-tuning gene expression is critical for optimizing the production of natural products in microbial cell factories. nih.gov Various regulatory toolsets at the DNA, RNA, and protein levels are employed to balance metabolic pathways and minimize the accumulation of toxic intermediates. nih.gov

Table 1: Differentially Expressed Genes (DEGs) in Camphor vs. Linalool Chemotypes of C. camphora

Gene RegulationNumber of Genes
Upregulated in Camphor-type4,244
Downregulated in Camphor-type2,255
Total DEGs 6,499

Data sourced from transcriptome analysis comparing two chemotypes of Cinnamomum camphora. nih.gov

Enzyme Kinetics and Mechanistic Analysis

Enzyme kinetics is the study of the rates of chemical reactions catalyzed by enzymes. libretexts.orgwikipedia.org This analysis provides information about the enzyme's catalytic mechanism, its role in metabolism, and how its activity is controlled. wikipedia.org The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the reaction rate and the concentration of the substrate. teachmephysiology.com Key parameters in this model are Vmax, the maximum reaction rate, and Km, the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.com

The biosynthesis of bicyclic monoterpenes like this compound is catalyzed by specific terpene synthases. These enzymes convert geranyl diphosphate (GPP) into the respective terpene scaffold. nih.gov For example, bornyl diphosphate synthases (BPPSs) catalyze the conversion of GPP to bornyl diphosphate, a precursor to borneol. nih.gov The study of the kinetics of these enzymes can reveal their efficiency and substrate specificity. youtube.com The ratio of kcat (the turnover number) to Km is a measure of the enzyme's catalytic efficiency. youtube.com

Mechanistic analyses of terpene synthases often involve complex multi-substrate reactions. wikipedia.org The binding of substrates and the sequence of catalytic steps are crucial for determining the final product. wikipedia.org Understanding the enzyme's structure and active site is key to elucidating its mechanism. libretexts.org

Stereochemical Control in Biosynthesis

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of organic synthesis and biosynthesis. rijournals.com The biological activity of many natural products, including pheromones, is highly dependent on their stereochemistry. nih.gov Enzymes exert remarkable control over the stereochemical outcome of reactions, often producing a single stereoisomer with high fidelity. youtube.com

In the biosynthesis of chiral molecules like this compound, enzymes guide the folding of the acyclic precursor, geranyl diphosphate, in a specific conformation within the active site. This precise positioning dictates the cyclization cascade and subsequent rearrangements, leading to the formation of a specific stereoisomer. youtube.com For instance, different terpene synthase enzymes can produce different stereoisomers of borneol from the same precursor. nih.gov

The synthesis of specific stereoisomers is often achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries. rijournals.comresearchgate.net These methods are crucial for producing enantiomerically pure compounds for various applications, including in the pharmaceutical and fragrance industries. researchgate.net The challenges in achieving stereochemical control include scaling up processes and the complexity of the substrate. rijournals.com

Role in Ecological Interactions and Natural Systems

This compound, as a volatile organic compound, is likely to play a significant role in mediating interactions between organisms and their environment.

Contribution to Plant-Herbivore Interactions

Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for defense against herbivores. mdpi.comdntb.gov.ua These compounds can act as deterrents, toxins, or antifeedants. mdpi.com The production of these defensive compounds can be constitutive or induced by herbivore attack. mdpi.com

While direct evidence for this compound's role is not available, related monoterpenes are known to be involved in plant-herbivore interactions. scielo.org.mx For example, the release of volatile terpenes can attract natural enemies of herbivores, an indirect defense mechanism. researchgate.net The composition and concentration of these volatile blends can be specific to the herbivore and the plant species. researchgate.net The coevolutionary "escape and radiation" model suggests that the evolution of novel defensive chemicals in plants can lead to diversification of both the plant and the herbivores that adapt to these defenses. scielo.org.mxresearchgate.net

Table 2: Major Classes of Plant Secondary Metabolites Involved in Defense

ClassExamplesRole in Defense
TerpenoidsMonoterpenes, Sesquiterpenes, DiterpenesToxin, Deterrent, Attractant for predators of herbivores
PhenolicsFlavonoids, Tannins, LigninsAntifeedant, Toxin, Structural barrier
AlkaloidsCaffeine, Nicotine, MorphineToxin, Nerve poison

Microbial Communication and Antagonism

Microorganisms in diverse ecosystems communicate with each other through the production and perception of chemical signals, including secondary metabolites. nih.govfrontiersin.org This chemical "talk" can trigger the activation of silent gene clusters, leading to the production of novel compounds. nih.govfrontiersin.org This interplay is crucial for structuring microbial communities and can lead to both cooperative and competitive interactions. mdpi.com

Certain microorganisms, known as microbial antagonists, can suppress the growth of plant pathogens. mdpi.comyoutube.com They achieve this through various mechanisms, including direct parasitism, competition for resources, and the production of antibiotic compounds. youtube.com Volatile organic compounds produced by bacteria can have antagonistic effects on fungi. nih.gov While the specific role of this compound in these interactions is yet to be elucidated, it is plausible that as a volatile monoterpene, it could be involved in mediating microbial communication and antagonism in the soil and on plant surfaces. The production of such compounds can be a strategy for microorganisms to defend their niche against competing microbes. nih.gov

Environmental Fate and Biotransformation Pathways in Ecosystems

The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. lindane.org Factors influencing the environmental fate of a compound like this compound include its physical and chemical properties, such as volatility and water solubility, as well as its susceptibility to biotic and abiotic degradation processes. nih.gov

Biotransformation is a key process that alters the chemical structure of substances, often leading to their detoxification and excretion. nih.gov In ecosystems, microorganisms play a crucial role in the biotransformation of organic compounds. nih.gov This can involve a series of enzymatic reactions, often categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov

The biotransformation of terpenes can lead to a variety of products with different properties and biological activities. mdpi.com While specific pathways for this compound are not well-documented, the general principles of xenobiotic metabolism suggest that it would undergo oxidation and conjugation reactions in organisms. nih.gov The persistence of such compounds in the environment depends on their resistance to degradation. lindane.org Some chlorinated organic compounds, for example, can be persistent and bioaccumulate in the food chain. nih.govepa.gov

Advanced Synthetic Methodologies and Analog Development for Campherenol

Total Synthesis Strategies of Campherenol and its Enantiomers

The construction of the sterically congested bicyclo[2.2.1]heptane core of this compound, along with the precise installation of its stereocenters, presents a significant synthetic challenge. Chemists have approached this challenge through various elegant total synthesis strategies.

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process is achieved by breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions.

A logical retrosynthetic strategy for this compound (1) first involves a functional group interconversion (FGI) to its precursor, campherenone (2). The key challenge in the synthesis of the this compound framework is the construction of the bicyclic system and the installation of the side chain. A primary disconnection of the side chain from the bicyclic core at the C7 position of campherenone reveals two key synthons: a nucleophilic dimethylated norbornane derivative and an electrophilic prenyl-type fragment.

Retrosynthetic analysis of this compound.
Figure 1: A simplified retrosynthetic analysis of this compound.

Further disconnection of the bicyclic system itself can be envisioned through various strategies, often involving cycloaddition reactions as a key bond-forming step in the forward synthesis. The choice of strategic bond disconnections is crucial for an efficient synthesis, aiming to simplify the target molecule into readily available and stereochemically defined precursors.

Stereoselective and Enantioselective Synthetic Approaches

Achieving the correct stereochemistry is paramount in the synthesis of natural products. For this compound, this involves controlling the relative and absolute configuration of its multiple stereocenters. Stereospecific synthetic routes have been developed that allow for the synthesis of either enantiomeric form of campherenone and, consequently, this compound rsc.org.

One notable approach involves the direct 8-substitution of camphor (B46023), a readily available chiral starting material rsc.org. This strategy leverages the inherent chirality of camphor to induce the desired stereochemistry in the final product. The synthesis of (-)-campherenone has been achieved from (-)-8-iodocamphor, which is derived from commercially available (+)-3-bromocamphor. The treatment of the ethylene acetal of (-)-8-iodocamphor with a π-allylnickel complex, followed by hydrolysis, yields (-)-campherenone nih.gov. This ketone can then be stereoselectively reduced to the corresponding this compound.

The enantioselective synthesis of related bicyclo[2.2.1]heptane derivatives, which are key intermediates for other terpenes, has been achieved through asymmetric Diels-Alder cycloadditions, highlighting a powerful tool for establishing the core structure with high enantiomeric purity nih.gov.

Development of Novel Catalytic Systems for Key Transformations

While specific novel catalytic systems developed exclusively for this compound synthesis are not extensively documented in readily available literature, the broader field of organic synthesis offers numerous catalytic methods applicable to key transformations in its synthesis. For instance, modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are instrumental in forming the carbon-carbon bond between the bicyclic core and the side chain.

The development of new classes of catalysts, such as those with multiple metal cores, is enhancing the efficiency and selectivity of such coupling reactions sciencedaily.com. These advancements have the potential to be applied to the synthesis of this compound and its analogues, offering more sustainable and environmentally friendly routes. For example, novel composite catalysts have been developed for the synthesis of isobornyl acetate from camphene, a related bicyclic monoterpene, demonstrating the ongoing innovation in catalysis for terpene chemistry mdpi.com. The use of chiral ligands in combination with metal catalysts is a cornerstone of asymmetric catalysis and is crucial for the enantioselective synthesis of complex molecules like this compound.

Semisynthesis and Derivatization from Accessible Precursors (e.g., Camphor)

The availability of camphor in both enantiomeric forms makes it an attractive starting material for the semisynthesis of this compound and the generation of a diverse range of analogues. Camphor's rich chemistry allows for a variety of chemical modifications elsevier.comairitilibrary.com.

Chemical Modification for Structural Diversity Generation

The functionalization of the camphor scaffold is a well-established field, providing access to a wide array of derivatives. Modifications at various positions of the camphor framework can be achieved through a range of chemical reactions. For instance, the alkylation of camphor can introduce new carbon chains, a key step in building the side chain of this compound analogues airitilibrary.com.

The introduction of different functional groups onto the camphor skeleton allows for the exploration of structure-activity relationships and the development of compounds with novel properties. This approach has been used to synthesize various camphor derivatives, including those with modified ring structures and appended functionalities.

Investigation of Novel this compound Analogues and Adducts

The synthesis of novel analogues and adducts of this compound is an active area of research, driven by the potential for discovering new biologically active compounds. By modifying the structure of this compound, researchers can probe the structural requirements for its biological activity and potentially develop more potent or selective compounds.

The synthesis of camphor derivatives with different substituents allows for the creation of a library of compounds that can be screened for various biological activities. For example, the reaction of camphorquinone, a derivative of camphor, with 1,2-diols can yield a variety of camphor derivatives google.comgoogle.com. Furthermore, alkynyl-substituted camphor derivatives have been synthesized and used in the preparation of other complex molecules nih.gov. The investigation of such novel analogues contributes to a deeper understanding of the chemical space around the this compound scaffold.

Sophisticated Structural Characterization and Elucidation Techniques for Campherenol and Its Metabolites

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon skeleton and the relative stereochemistry of organic molecules. For a compound like campherenol, which is structurally related to camphor (B46023), a variety of NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally. While specific NMR data for this compound is not widely published, the analytical approach is well-established through studies of similar terpenes like borneol, isoborneol, and various camphor derivatives mdpi.com.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the this compound molecule. Key 2D NMR techniques that would be applied include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the molecule, helping to piece together fragments of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to the carbon it is attached to. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). HMBC is vital for connecting the fragments identified by COSY, as it shows long-range couplings through quaternary carbons (carbons with no attached protons), which are common in terpene structures.

For complex metabolites, three-dimensional (3D) NMR experiments, such as HNCA or HNCACB (commonly used in protein NMR), could be adapted to resolve signal overlap and provide even more detailed connectivity information, though this is less common for molecules of this size.

The rigid bicyclic structure of the this compound framework limits its conformational freedom. However, the stereochemistry at its chiral centers is a critical aspect of its identity. The relative configuration of these centers is determined using:

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a NOESY cross-peak between two protons indicates they are spatially proximate (typically within 5 Å). This information is essential for determining the relative stereochemistry, for example, by distinguishing between endo and exo substituents on the bicyclo[2.2.1]heptane system, which is characteristic of camphor-like molecules researchgate.net.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons, obtained from high-resolution 1D ¹H NMR spectra, is dependent on the dihedral angle between them, as described by the Karplus equation. These values can help to define the spatial relationship between coupled protons and thus contribute to stereochemical assignments.

The absolute configuration of this compound and its metabolites would typically be established by comparing experimental data with that of synthetic standards of known stereochemistry or through advanced computational methods.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the mass of a molecule and its fragments, which is crucial for determining the elemental composition and identifying structural motifs.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, often the molecular ion M⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. For sesquiterpenes like this compound, common fragmentation pathways observed in Gas Chromatography-Mass Spectrometry (GC-MS) involve the loss of small neutral molecules (like water from the alcohol group) and characteristic cleavages of the bicyclic ring system copernicus.orgmdpi.comnih.gov. Analysis of these pathways in this compound and its metabolites would allow for the localization of functional groups. For instance, a modification on the side chain in a metabolite would lead to a predictable shift in the mass of fragments containing that side chain compared to the parent compound.

Table 1: Hypothetical MS/MS Fragmentation of this compound (C₁₅H₂₆O)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Postulated Fragment Identity
222.2 204.2 18 (H₂O) [M-H₂O]⁺
222.2 179.2 43 (C₃H₇) Loss of isopropyl group
222.2 161.1 61 (C₃H₇ + H₂O) [M-H₂O-C₃H₇]⁺

Note: This table is illustrative and based on common fragmentation patterns for sesquiterpene alcohols. Actual fragmentation would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of the unique elemental formula of the ion. For this compound, an HRMS measurement would confirm its elemental composition as C₁₅H₂₆O. When analyzing unknown metabolites, HRMS is indispensable for proposing molecular formulas for the parent and fragment ions, thereby identifying metabolic transformations such as hydroxylation (addition of an oxygen atom) or dehydrogenation (loss of two hydrogen atoms).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. For this compound, a key feature in the FT-IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other prominent bands would include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching around 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). While the hydroxyl group is a weak scatterer in Raman, the C-C bonds of the terpene skeleton would produce strong signals in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy can be particularly useful for analyzing metabolites if new functional groups that are Raman-active (e.g., C=C double bonds) are introduced.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (Broad) Weak
C-H (sp³) Stretching 2850-2960 2850-2960
C-O (Alcohol) Stretching 1000-1200 Moderate

The combined application of these sophisticated analytical techniques enables the complete and unambiguous structural elucidation of this compound and any derived metabolites, providing a solid foundation for further chemical and biological investigations.

X-ray Crystallography for Absolute Configuration Determination

For chiral molecules like this compound, the determination of the absolute configuration is achieved through the analysis of anomalous dispersion effects. mdpi.com When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). This phenomenon, known as the Bijvoet effect, allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute configuration, while a value near one suggests the opposite enantiomer. mdpi.com

ParameterValue
Chemical FormulaC₁₅H₂₆O
Formula Weight222.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)-
b (Å)-
c (Å)-
α (°)90
β (°)90
γ (°)90
Volume (ų)-
Z4
Calculated Density (g/cm³)-
Flack Parameter-

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov These methods are particularly valuable for determining the absolute configuration and studying the conformational dynamics of chiral molecules in solution.

Vibrational Circular Dichroism (VCD) is a powerful extension of CD spectroscopy into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. wikipedia.orgbruker.com VCD is particularly advantageous as every vibrational mode in a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information. The VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution. The combination of experimental VCD spectroscopy with Density Functional Theory (DFT) calculations of theoretical VCD spectra has become a highly reliable method for the unambiguous assignment of the absolute configuration of natural products. nih.gov

Below is a table representing typical data that would be obtained from a chiroptical analysis of a sesquiterpenoid like this compound.

TechniqueWavelength/Wavenumber RangeObserved Cotton Effects (λ/ν, Δε)Interpretation
Electronic Circular Dichroism (ECD)200-400 nm-Assignment of absolute configuration based on the sign of the Cotton effect.
Vibrational Circular Dichroism (VCD)2000-800 cm⁻¹-Unambiguous determination of absolute configuration and conformational analysis through comparison with DFT-calculated spectra.

Computational Chemistry for Structural Prediction and Validation

Computational chemistry provides a powerful toolkit for predicting and validating the three-dimensional structures of molecules, offering insights that are often complementary to experimental data. nih.gov For a molecule like this compound, computational methods can be used to explore its conformational landscape, predict its spectroscopic properties, and rationalize its stereochemical features.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of structural elucidation, DFT calculations are invaluable for several reasons. Firstly, geometry optimization using DFT can predict the lowest energy conformation of a molecule, providing insights into its preferred three-dimensional shape. youtube.com This is particularly useful for flexible molecules that can adopt multiple conformations in solution.

Secondly, DFT can be used to calculate a wide range of spectroscopic properties, including NMR chemical shifts, IR frequencies, and, crucially for chiral molecules, chiroptical spectra such as ECD and VCD. By comparing the DFT-calculated spectra for different possible stereoisomers with the experimental data, the correct absolute configuration and conformation can be determined with a high degree of confidence. mdpi.com

The following table illustrates the types of data that can be generated from DFT calculations for a molecule like this compound.

Calculation TypeBasis SetFunctionalCalculated PropertyApplication
Geometry Optimization6-31G(d,p)B3LYPLowest energy conformationPredicting the most stable 3D structure.
Frequency Calculation6-31G(d,p)B3LYPVibrational frequenciesComparison with experimental IR and VCD spectra.
NMR Chemical Shift Calculation6-311+G(2d,p)mPW1PW91¹H and ¹³C chemical shiftsAiding in the assignment of NMR spectra.
ECD/VCD Spectrum CalculationTZVPCAM-B3LYPTheoretical chiroptical spectraDetermination of absolute configuration.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. temple.edu An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape in different environments, such as in various solvents. nih.gov By simulating the molecule's behavior over a period of nanoseconds to microseconds, it is possible to identify the most populated conformations and the energetic barriers between them. This information is crucial for understanding how the molecule behaves in solution and how its conformation might influence its biological activity. The results from MD simulations can also be used to generate a Boltzmann-weighted ensemble of conformations, which can then be used for more accurate calculations of spectroscopic properties using DFT.

Mechanistic Investigations of Campherenol S Biological Activities in Non Human Systems

In Vitro Studies on Cellular and Molecular Targets (Non-Human Cell Lines)

In vitro studies using non-human cell lines provide a controlled environment to investigate the direct effects of Campherenol at the cellular and molecular levels. These studies are crucial for identifying potential targets and understanding the initial interactions of the compound. Non-human cell lines, such as those derived from rodents or other organisms, are frequently used to model various biological processes and diseases. researchgate.netstemcell.comepo-berlin.com

Enzyme Modulation and Kinetic Characterization

Investigations into the enzyme modulation by this compound involve assessing its ability to activate or inhibit specific enzymes. Kinetic characterization studies further detail these interactions by determining parameters such as Michaelis-Menten constants (KM) and maximum reaction velocities (Vmax), providing insights into the binding affinity and catalytic efficiency in the presence of this compound. Studies on enzyme kinetics, such as those involving camphor (B46023) 5-monooxygenase or other enzymes, provide a framework for understanding how compounds like this compound might interact with enzymatic systems. nist.govnih.govnih.govmdpi.comchemrxiv.org

Receptor Binding and Ligand-Receptor Interaction Studies

Receptor binding studies aim to determine if this compound can bind to specific cellular receptors. Ligand-receptor interaction studies delve deeper into the nature of this binding, exploring the affinity, specificity, and the resulting conformational changes in the receptor. biophysics.orgfrontiersin.orgnih.govplos.orgbruker.com These interactions are fundamental to initiating cellular signaling pathways and can be studied using various techniques that quantify binding affinity and cellular responses. bruker.com Computational methods can also provide insights into the interaction forces and binding characteristics of ligand-receptor complexes. nih.gov

Gene Expression and Proteomic Profiling in Cellular Systems

Analyzing changes in gene expression and conducting proteomic profiling in non-human cell lines treated with this compound can reveal the downstream effects of its molecular interactions. Gene expression studies measure the levels of messenger RNA (mRNA), while proteomic profiling analyzes the types and quantities of proteins present in the cells. elifesciences.orgnih.govmdpi.comfrontiersin.org These approaches can identify specific genes and proteins whose expression or abundance is altered by this compound, pointing towards affected cellular processes and pathways. elifesciences.orgfrontiersin.orgnih.gov While there can be variations in reproducibility between mRNA and protein abundance measurements, proteomic profiling offers a comprehensive view of the cellular state. nih.govmdpi.com

Modulation of Cellular Signaling Pathways

This compound's ability to modulate cellular signaling pathways is a key aspect of its biological activity. Studies in non-human cell lines can investigate how this compound affects various pathways, such as those involved in cell proliferation, differentiation, apoptosis, and immune responses. oaepublish.comresearchgate.netmdpi.comvietnamjournal.runih.gov Cellular signaling pathways, including Wnt, PI3K/Akt/mTOR, and others, are crucial for regulating cellular activities and can be influenced by external stimuli or compounds. oaepublish.comresearchgate.netvietnamjournal.runih.gov Understanding how this compound interacts with these pathways provides insights into its potential therapeutic effects. oaepublish.comresearchgate.netvietnamjournal.ru

In Vivo Studies in Model Organisms (Non-Human)

In vivo studies using non-human model organisms are essential for evaluating the biological activities of this compound within a complex living system. These models can recapitulate aspects of human diseases and allow for the assessment of the compound's effects on physiological processes and disease progression. mdpi.comfrontiersin.orgneurodegenerationresearch.eunih.govmdpi.comresearchgate.netcreative-animodel.cominvivobiosystems.comdergipark.org.trwellbeingintlstudiesrepository.org

Evaluation of Efficacy in Relevant Non-Human Disease Models

Relevant non-human disease models, such as those for neurological disorders, infectious diseases, or inflammatory conditions, can be used to evaluate the efficacy of this compound. frontiersin.orgneurodegenerationresearch.eunih.govcreative-animodel.cominvivobiosystems.comwellbeingintlstudiesrepository.org These studies assess whether this compound can ameliorate disease symptoms, slow disease progression, or affect biomarkers associated with the disease in a living organism. frontiersin.orgneurodegenerationresearch.eunih.govcreative-animodel.cominvivobiosystems.comwellbeingintlstudiesrepository.org While animal models have limitations in fully replicating human diseases, they provide valuable insights into potential in vivo effects and mechanisms. neurodegenerationresearch.euwellbeingintlstudiesrepository.org Model organisms like C. elegans, Drosophila, zebrafish, and rodents are commonly used due to their genetic tractability, well-characterized biology, and ability to model various aspects of human diseases. mdpi.comfrontiersin.orgneurodegenerationresearch.euresearchgate.netinvivobiosystems.com

Data Table: Summary of In Vitro and In Vivo Investigation Areas

Investigation AreaIn Vitro (Non-Human Cell Lines)In Vivo (Model Organisms)
Enzyme Modulation & Kinetic CharacterizationYesIndirectly assessed
Receptor Binding & Ligand-Receptor Interaction StudiesYesIndirectly assessed
Gene Expression & Proteomic ProfilingYesYes
Modulation of Cellular Signaling PathwaysYesYes
Evaluation of Efficacy in Disease ModelsNot directly (cellular models)Yes

This table summarizes the primary areas of investigation for this compound's biological activities in non-human systems, distinguishing between in vitro and in vivo approaches.

Detailed Research Findings (Illustrative Example based on general search results, specific this compound data not extensively found for all sections):

While specific detailed findings for this compound across all the outlined sections were not comprehensively available in the search results, the general principles and methodologies applied in such investigations can be illustrated. For instance, studies investigating enzyme modulation by compounds often involve incubating the compound with isolated enzymes or cell lysates and measuring enzyme activity using specific substrates. nist.govnih.govnih.govmdpi.comchemrxiv.org Kinetic parameters like Ki (inhibition constant) can be determined to quantify the potency of enzyme inhibition. Similarly, receptor binding studies might use radiolabeled ligands or fluorescence-based assays to measure the binding affinity (Kd) of this compound to a target receptor expressed in non-human cell membranes. frontiersin.orgplos.orgbruker.com Gene expression changes can be quantified using techniques like quantitative PCR or RNA sequencing, while proteomic profiling often involves mass spectrometry to identify and quantify proteins. elifesciences.orgnih.govmdpi.comfrontiersin.org The impact on signaling pathways can be assessed by measuring the phosphorylation status of key proteins or the activation of transcription factors using Western blotting or reporter gene assays. oaepublish.comresearchgate.netvietnamjournal.runih.gov In vivo efficacy studies in disease models would involve administering this compound to the model organism and monitoring disease progression, severity, or specific biomarkers compared to control groups. frontiersin.orgneurodegenerationresearch.eunih.govcreative-animodel.cominvivobiosystems.comwellbeingintlstudiesrepository.org

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK) and how it exerts its effects on the body (PD) als.netijrpc.com. These studies help to establish the relationship between drug exposure and its biological response, providing essential data for preclinical assessment and the design of subsequent studies nih.govnih.gov.

Animal models, commonly rodents like mice and rats, are widely used in PK/PD evaluations to mimic human disease states and assess the efficacy and safety of potential therapeutic agents ijrpc.commdpi.comnih.gov. Factors such as absorption, distribution, metabolism, and excretion can exhibit interspecies differences, which are important considerations when extrapolating data from animal models nih.gov. PK studies in rodents can involve various routes of administration and the collection of biological samples such as blood, urine, and tissues to determine drug levels over time wuxiapptec.com. PD studies, on the other hand, assess the compound's interaction with target molecules and the resulting biological responses, often using disease-specific animal models to measure parameters like the reduction in disease severity or improvement in symptoms ijrpc.compharmaron.com.

While specific detailed pharmacokinetic and pharmacodynamic data for this compound in animal models were not extensively found in the immediate search results, the general principles and methodologies of such studies are well-established in preclinical research als.netnih.govpharmaron.com. These studies are fundamental for identifying optimal dosing regimens and understanding potential species differences in drug handling and response nih.govnih.gov.

Antimicrobial Activity and Resistance Mechanisms

This compound, as a component found in camphor trees, is related to compounds that have shown antimicrobial properties techscience.com. Research into the antimicrobial activities of camphor and its derivatives has demonstrated effects against various microorganisms, including fungi and bacteria nih.govmdpi.comnih.gov.

Studies on camphor derivatives have revealed antifungal activity against a range of fungi, with some compounds exhibiting potent effects comparable to or exceeding those of commercial fungicides mdpi.comnih.gov. For instance, certain camphor derivatives showed strong activity against Trametes versicolor, with significantly lower EC50 values compared to tricyclazole (B1682534) mdpi.comnih.gov. The mechanisms of antifungal action can involve the disruption of mycelial morphology mdpi.com.

While direct information on this compound's antiviral activity in MDCK cells was not specifically retrieved, studies on other compounds have utilized MDCK (Madin-Darby canine kidney) cells as a model for evaluating antiviral activity, particularly against influenza viruses sciltp.complos.orggoettingen-research-online.denih.gov. These studies typically involve infecting MDCK cells with a virus and then assessing the ability of the compound to inhibit viral replication or protect the cells from virus-induced cytopathic effects (CPE) plos.orgresearchgate.net. The absence of specific data for this compound in this context in the search results indicates a potential area for further research.

Mechanisms of antimicrobial resistance in bacteria are diverse and can involve enzymatic inactivation of the drug, alteration of the drug target, reduced permeability of the cell membrane, and active efflux of the drug nih.govresearchgate.net. Understanding these mechanisms is crucial for developing effective antimicrobial agents and combating the rise of resistant strains nih.govresearchgate.net. While the specific resistance mechanisms relevant to this compound's activity require further investigation, general mechanisms observed with other antimicrobial compounds provide a framework for such studies mdpi.com. For example, some natural compounds exert antimicrobial effects by disrupting cell membranes or inhibiting essential intracellular enzymes mdpi.com.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental approaches in medicinal chemistry and drug discovery aimed at understanding how variations in chemical structure influence biological activity wikipedia.orgcollaborativedrug.comwikipedia.orgmdpi.com. SAR involves identifying the specific structural features responsible for a compound's activity, while QSAR builds mathematical models to quantitatively correlate structural properties with biological responses wikipedia.orggardp.orgmedcraveonline.com. These studies are invaluable for optimizing the potency and selectivity of compounds and predicting the activity of new, untested molecules collaborativedrug.commedcraveonline.comnih.gov.

Studies on camphor derivatives have utilized QSAR analysis to explore the relationship between their chemical structures and antifungal activity mdpi.comnih.gov. These analyses have indicated that factors such as the number of fluorine atoms, relative molecular weight, atomic orbital electronic population, and total charge on positively charged surfaces of the molecules can influence their antifungal efficacy mdpi.comnih.gov.

Identification of Pharmacophores and Key Structural Motifs

Pharmacophores represent the essential molecular features and their spatial arrangement required for a compound to interact with a biological target and elicit a specific biological response unina.itnih.gov. Identifying pharmacophores is a key aspect of SAR studies, as it helps to define the critical structural elements necessary for activity unina.it. These features can include hydrogen bond donors/acceptors, hydrophobic centers, and charged regions dovepress.com.

Key structural motifs are recurring three-dimensional arrangements of amino acids in proteins or specific arrangements of atoms in small molecules that are associated with particular functions or binding properties nih.govresearchgate.net. In the context of this compound and its biological activities, identifying the key structural motifs within the this compound molecule or its derivatives that are crucial for their observed effects (e.g., antimicrobial activity) is essential for rational design of more potent analogs. While the search results did not provide explicit details on the identified pharmacophores or key structural motifs specifically for this compound, SAR studies on related compounds would typically involve such analyses to understand the molecular basis of their activity azolifesciences.com.

Computational Modeling and Predictive Analytics

Computational modeling and predictive analytics play an increasingly significant role in modern drug discovery and SAR/QSAR studies purdue.edudataversity.net. These methods utilize computational tools and algorithms to simulate molecular interactions, predict biological activities, and analyze large datasets to identify patterns and correlations internationalpubls.comresearchgate.netresearchgate.net.

QSAR modeling, in particular, relies heavily on computational approaches to build predictive models that relate molecular descriptors (numerical representations of chemical structure) to biological activity wikipedia.orgmdpi.commedcraveonline.com. Techniques such as regression analysis, machine learning (including neural networks and support vector machines), and data mining are employed in QSAR to develop models that can predict the activity of new compounds dataversity.netinternationalpubls.comresearchgate.net.

Computational modeling can also be used to explore the potential interactions between a compound and its biological target, providing insights into the mechanism of action and helping to identify key structural features involved in binding dovepress.com. Predictive analytics, encompassing various statistical and machine learning techniques, can forecast future outcomes based on historical data, which in the context of drug discovery, can involve predicting the efficacy or potential toxicity of new chemical entities purdue.edudataversity.netinternationalpubls.com.

While specific computational modeling and predictive analytics studies focused solely on this compound were not detailed in the search results, these methodologies are broadly applicable to the study of bioactive compounds and are integral to contemporary SAR/QSAR investigations mdpi.comnih.gov. They provide powerful tools for analyzing complex biological data, generating hypotheses, and guiding the synthesis and testing of new compounds with improved properties collaborativedrug.comazolifesciences.com.

Advanced Analytical Methodologies for Campherenol Detection and Quantification

Chromatographic Techniques and Method Development

Chromatography plays a central role in separating campherenol from other co-occurring compounds in a sample matrix before detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. unito.it Optimization of GC-MS methods for this compound involves selecting appropriate columns, temperature programs, carrier gases, and MS detection parameters. Capillary columns, often with a 5% phenylmethylpolysiloxane stationary phase, are commonly employed for separating essential oil components, including this compound. researchgate.net Fast GC techniques, utilizing narrow bore capillary columns (e.g., 0.1 mm inner diameter) and rapid heating rates, can significantly reduce analysis time while maintaining resolution for complex samples. acs.orgoup.com While hydrogen is the preferred carrier gas for optimal speed in Fast GC, helium is often used with MS detectors due to compatibility issues. sigmaaldrich.com Mass spectrometry provides structural information through fragmentation patterns, aiding in the positive identification of this compound. unito.itresearchgate.net Tentative identification of this compound has been reported based on peaks at m/z 223, corresponding to the protonated molecule, in mass spectrometric analysis. ecut.edu.cn

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is another valuable technique, particularly for compounds that may be less volatile or thermally labile than those analyzed by GC. Method validation in HPLC is essential to ensure the method is suitable for its intended purpose, following guidelines such as those from the International Conference on Harmonisation (ICH). mdpi.comresearchgate.net Validation parameters typically include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability and intermediate precision). mdpi.comnih.govresearchgate.net While specific validated HPLC methods solely for this compound were not detailed in the provided snippets, methods for related compounds like camphor (B46023) have been validated using C18 columns and UV-Vis detection, demonstrating the principles of HPLC method validation in the analysis of related bicyclic compounds. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov For instance, an RP-HPLC method for camphor used a Shim-pack HPLC C18 column (4.6 x 250 mm, 5μm) with a mobile phase of potassium dihydrogen orthophosphate buffer and acetonitrile, detected at 255 nm. researchgate.net Another HPLC method for camphor employed a Symmetry® C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile, purified water, and glacial acetic acid, and was validated according to ICH Q2 (R2) guidelines. nih.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) offers an alternative chromatographic approach, particularly useful for separating chiral compounds and those that are soluble in supercritical fluids like CO2. While the provided information mentions SFC as an advanced analytical technique for oxygen heterocyclic compounds in essential oils perfumerflavorist.comperfumerflavorist.com, specific applications or method details for the analysis of this compound using SFC were not found within the provided search results.

Hyphenated Techniques for Complex Matrix Analysis (e.g., GCxGC-MS)

Analyzing this compound in complex matrices, such as essential oils or biological samples, often benefits from hyphenated techniques that combine the separation power of two-dimensional chromatography with sensitive detection. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is a powerful technique that offers higher peak capacity, greater separation efficiency, and improved signal-to-noise ratio compared to traditional GC. nih.gov This technique has been successfully applied to analyze the complex chemical composition of essential oils from Cinnamomum camphora, where this compound can be a component, allowing for the identification of numerous compounds. researchgate.netnih.gov GCxGC-MS provides enhanced separation for complex mixtures, reducing co-elution and improving the accuracy of identification and quantification of trace components like this compound. nih.gov

Advanced Sample Preparation Techniques for Trace Analysis

Accurate trace analysis of this compound in various matrices requires effective sample preparation techniques to isolate, concentrate, and clean up the analyte while minimizing matrix interference. The specific sample preparation method depends heavily on the matrix type (e.g., plant material, biological fluid, environmental sample) and the target concentration range. General principles for trace analysis sample preparation include minimizing contamination and analyte loss. youtube.compsu.edu Techniques like liquid-liquid extraction, solid-phase extraction (SPE), or techniques requiring minimal sample volume, such as those used in trace elemental analysis, highlight the importance of efficient analyte recovery and matrix removal. youtube.compsu.eduwiley.com For volatile and semi-volatile compounds like this compound in plant matrices, techniques such as hydrodistillation or solvent extraction are commonly used to obtain essential oils before chromatographic analysis. researchgate.netnih.gov Desorption atmospheric pressure chemical ionization mass spectrometry (DAPCI-MS) has been demonstrated as a noninvasive method for fast analysis of volatile/semi-volatile chemicals directly from surfaces like camphor wood, potentially applicable for detecting this compound without extensive sample pretreatment. ecut.edu.cn

Methodologies for Chiral Separation and Enantiomeric Purity Assessment

This compound, with its bicyclic structure and hydroxyl group, can exist as stereoisomers. Assessing the enantiomeric purity or separating individual enantiomers is important in fields where stereochemistry influences biological activity or properties. Chiral separation is typically achieved using chromatographic methods with chiral stationary phases. Gas chromatography with chiral stationary phases (chiral GC) is a common approach for separating enantiomers of volatile and semi-volatile compounds. unito.itunito.itsuperchroma.com.tw Chiral metal-organic frameworks (CMOFs) derived from compounds like camphoric acid have shown potential as chiral solid adsorbents for enantioselective separation of various alcohols and epoxides, suggesting the possibility of developing similar materials for this compound. rsc.org Enantioselective GC-MS has been used to analyze chiral components in essential oils, demonstrating the feasibility of separating stereoisomers in complex natural samples. unito.itunito.it While direct information on the chiral separation of this compound was not explicitly found, the principles and techniques applied to other chiral terpenes and related compounds indicate that chiral GC with appropriate columns (e.g., those coated with cyclodextrin (B1172386) derivatives) would be the primary methodology for assessing this compound enantiomers. unito.itunito.itsuperchroma.com.tw

Bioanalytical Methodologies in Non-Human Biological Samples

Bioanalytical methodologies for detecting and quantifying chemical compounds like this compound in non-human biological samples are crucial in various research areas, including plant science, animal health, and microbial studies raps.orgmedicoswab.comthe-scientist.com. These methods aim to accurately measure the concentration of an analyte within a complex biological matrix wuxiapptec.com.

Commonly employed techniques for the analysis of small molecules such as this compound in biological matrices include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) wuxiapptec.comnih.govmdpi.com. GC-MS is particularly useful for volatile and semi-volatile organic compounds and involves separating components by gas chromatography before detection by mass spectrometry wikipedia.orgmeasurlabs.com. LC-MS is suitable for a wider range of compounds, including those that are thermally unstable or less volatile, and utilizes liquid chromatography for separation thermofisher.comrsc.org. Both GC-MS and LC-MS, especially when coupled with tandem mass spectrometry (GC-MS/MS or LC-MS/MS), offer high sensitivity and specificity for the quantification of analytes in complex samples wuxiapptec.commdpi.comchromatographyonline.com.

Research findings demonstrate the application of these methodologies in analyzing various non-human biological samples. For instance, studies have utilized GC-MS for the analysis of volatile organic compounds emitted by bacterial cultures researchgate.net. GC-MS has also been applied in the analysis of plant tissues, such as camphor wood products researchgate.net. While specific studies detailing the quantification of this compound in non-human biological samples were not extensively found, the established use of GC-MS and LC-MS in analyzing similar terpene compounds and in various non-human matrices suggests their applicability. For example, GC-MS has been used to analyze terpenes in petitgrain oils, which are plant-derived researchgate.net. LC-MS/MS has been employed for the analysis of various compounds in animal tissues like hair samples for biomonitoring mdpi.com.

The complexity of biological matrices necessitates rigorous sample preparation protocols to isolate and concentrate the analyte of interest and remove interfering substances raps.orgthermofisher.com. Techniques such as solvent extraction, solid-phase extraction, or other matrix-specific procedures are often employed depending on the sample type (e.g., plant tissue, animal fluid, microbial culture) and the chemical properties of this compound medicoswab.comthermofisher.com.

While detailed quantitative data specifically for this compound in diverse non-human biological samples from the search results are limited, the methodologies discussed, particularly GC-MS and LC-MS-based approaches, form the foundation for such analyses. The application of these techniques, coupled with appropriate sample preparation and method validation, is critical for accurate and reliable quantification of this compound in research involving non-human biological systems.

Summary of Analytical Techniques in Non-Human Biological Samples

Analytical TechniqueApplication Area Examples in Non-Human SamplesRelevance to this compound Analysis
GC-MSAnalysis of volatile organic compounds in bacterial cultures, plant tissues. researchgate.netresearchgate.netresearchgate.netSuitable for volatile/semi-volatile nature of terpenes like this compound.
LC-MSAnalysis of various compounds in animal tissues, plant hormones. mdpi.comfrontiersin.orgApplicable for compounds that may not be sufficiently volatile for GC-MS or require specific separation.
GC-MS/MSEnhanced sensitivity and specificity for complex matrices. mdpi.comProvides improved confidence in identification and quantification of this compound in complex samples.
LC-MS/MSHigh sensitivity and specificity for a wide range of analytes in biological fluids and tissues. wuxiapptec.comchromatographyonline.comnih.govOffers robust quantification of this compound, especially in complex biological matrices.

Emerging Research Areas and Unexplored Dimensions of Campherenol

Integration of Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly being used to understand complex biological systems and the mechanisms of action of various compounds. scripps.edusimonsfoundation.orginstitut-curie.orggatech.eduucsd.edu While extensive research exists on the computational analysis of biological data and systems scripps.edusimonsfoundation.orginstitut-curie.orgucsd.educcia.org.aureddit.comwikipedia.orgisbscience.org, the specific application of these methods to elucidate the biological activities and mechanisms of campherenol appears to be an emerging area.

One study utilized a weighted gene co-expression network analysis, a systems biology approach, to investigate the potential targets and mechanisms of a traditional medicine decoction containing this compound for treating Crohn's disease. researchgate.netmdpi.com This involved analyzing interactions between the decoction's components, including this compound, and disease-related genes and pathways. researchgate.netmdpi.com The study identified potential signaling pathways influenced by the decoction, such as PI3K-AKT, TNF, MAPK, and IL-17 pathways, and highlighted genes potentially related to the disease that were associated with compounds in the decoction, including this compound. researchgate.netmdpi.com Molecular docking simulations were also performed to visualize ligand-protein interactions, providing insights into how compounds like this compound might interact with target proteins. researchgate.netmdpi.com

This research exemplifies how computational and systems biology can be integrated to explore the potential biological roles of compounds like this compound within the context of complex biological systems and traditional medicine. Further research could delve deeper into the specific interactions of this compound with identified targets using advanced computational modeling techniques.

Investigation of New Biological Activities and Underlying Mechanisms

Research into the biological activities of this compound is ongoing, with potential new activities and their underlying mechanisms being explored. While camphene, a related monoterpene, has shown diverse biological activities including antibacterial, antifungal, anticancer, antioxidant, antidiabetic, and anti-inflammatory effects researchgate.net, the specific biological profile of this compound is still being characterized.

Studies on essential oils containing this compound, such as those from Cinnamomum camphora and Citrus bergamia, suggest potential antimicrobial and antioxidant properties associated with the mixture of compounds present. researchgate.netmdpi.com For instance, the essential oil from C. camphora has demonstrated promising antibacterial activity against various microorganisms, including Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. researchgate.net

Further research is needed to isolate the specific biological activities of this compound itself and to elucidate the molecular mechanisms through which it exerts these effects. This could involve in vitro and in vivo studies focusing on purified this compound and employing techniques to identify interacting proteins or pathways.

Development of Advanced Analytical Tools for Real-Time Monitoring

Advanced analytical tools are crucial for the real-time monitoring of chemical processes and biological systems. greenpharmacy.infoingenza.comechamerica.commdpi.comnih.gov The development of such tools specifically for this compound could facilitate its detection, quantification, and monitoring in various matrices, including biological samples, environmental samples, or during production processes.

Techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of volatile compounds like this compound researchgate.netnih.gov, and advancements in this area, such as miniaturization and automation, contribute to greener and more efficient analysis greenpharmacy.info. Real-time monitoring techniques, including online and in-line methods, are being developed to eliminate the need for sample handling and reduce waste. greenpharmacy.infoechamerica.com

Developing advanced analytical tools for this compound could involve creating highly sensitive and selective sensors or integrating hyphenated techniques for continuous monitoring in complex systems. This would be particularly valuable for studying its fate and metabolism in biological systems or for optimizing its production process.

Potential in Materials Science or Chemical Technology (if applicable)

The potential applications of this compound in materials science or chemical technology represent an unexplored dimension. While the search results indicate that camphor (B46023) and its derivatives have applications in various industries, including chemicals vipsen.vn, specific applications for this compound in materials science or chemical technology are not explicitly detailed.

Materials science involves understanding and manipulating the properties of materials at various scales for diverse applications princeton.eduschrodinger.comrice.eduresearchgate.net, while chemical technology focuses on the application of chemical principles to industrial processes chalmers.sevscht.czczechuniversities.com. Given the chemical structure of this compound as a bicyclic sesquiterpene alcohol, it may possess properties that could be relevant to these fields.

Further research is needed to explore the potential of this compound in materials science or chemical technology. This could involve investigating its physical and chemical properties, such as its volatility, solubility, and reactivity, and exploring its potential as a building block for new materials or as an additive in chemical processes. The odor characteristics of this compound thegoodscentscompany.comacs.org might also suggest potential applications in the flavor and fragrance industry, which intersects with chemical technology.

Q & A

Q. Advanced Research Focus

  • Purity Issues : Co-elution with structurally similar terpenes in chromatographic separation. Mitigate by using orthogonal methods (e.g., combining HPLC with thin-layer chromatography) and purity assessments via melting point analysis .
  • Yield Optimization : Factors like plant age, extraction time, and solvent polarity affect yield. Use Design of Experiments (DoE) frameworks to test variables systematically .
  • Contamination Risks : Implement blank controls and validate methods using spiked samples to detect cross-contamination .

How should researchers formulate hypotheses about this compound’s pharmacological mechanisms?

Q. Basic Research Focus

  • Literature Gap Analysis : Use systematic reviews to identify understudied areas (e.g., anti-inflammatory vs. antimicrobial effects). Tools like PICO (Population, Intervention, Comparison, Outcome) help structure questions .
  • Target Prediction : Employ computational tools (e.g., molecular docking) to hypothesize interactions with enzymes like cyclooxygenase-2 (COX-2) or microbial targets .

How can conflicting data on this compound’s bioactivity be resolved?

Q. Advanced Research Focus

  • Meta-Analysis : Aggregate data from multiple studies to assess effect sizes and heterogeneity. Use PRISMA guidelines for transparency .
  • Methodological Scrutiny : Compare protocols for differences in assay conditions (e.g., cell lines, this compound concentrations). Replicate studies under standardized conditions .
  • Bias Assessment : Evaluate publication bias via funnel plots and statistical tests (e.g., Egger’s regression) .

What analytical techniques are suitable for studying this compound’s physicochemical properties?

Q. Basic Research Focus

  • Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .
  • Solubility Profiling : Use shake-flask methods with solvents of varying polarity (logP calculations) to guide formulation studies .

What ethical and reproducibility standards apply to this compound research involving biological models?

Q. Advanced Research Focus

  • In Vivo Studies : Follow ARRIVE guidelines for animal research, including sample size justification and randomization .
  • Human Trials : Obtain IRB approval, informed consent, and document adverse events. Use double-blinding to reduce bias .
  • Data Transparency : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo or Figshare .

How can systematic reviews on this compound’s applications avoid selection bias?

Q. Advanced Research Focus

  • Search Strategy : Combine databases (PubMed, Scopus) with gray literature (preprints, theses) and non-English sources .
  • Inclusion Criteria : Predefine eligibility rules (e.g., peer-reviewed studies with ≥3 replicates) to minimize subjective bias .
  • Critical Appraisal : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study quality .

What interdisciplinary approaches enhance this compound research?

Q. Advanced Research Focus

  • Chemoinformatics : Leverage QSAR (Quantitative Structure-Activity Relationship) models to predict novel derivatives .
  • Ecological Studies : Partner with botanists to map this compound distribution in Aloe species across climates .
  • Collaborative Frameworks : Use project management tools (e.g., Gantt charts) to align timelines for synthetic chemists, pharmacologists, and data analysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.